Carbamic acid;cyclopentanol

Chiral chromatography Enantioselective separation Polysaccharide derivatives

Cyclopentyl carbamate (C6H11NO2, MW 129.16 g/mol) is an ester of carbamic acid featuring a cyclopentyl group attached to the carbamate functional group. As a carbamate, it possesses a carbonyl group bonded to both an oxygen and a nitrogen atom, allowing for resonance stabilization that influences its chemical reactivity.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B12321494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid;cyclopentanol
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1CCC(C1)O.C(=O)(N)O
InChIInChI=1S/C5H10O.CH3NO2/c6-5-3-1-2-4-5;2-1(3)4/h5-6H,1-4H2;2H2,(H,3,4)
InChIKeyKLMIDOLGHIDOBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl Carbamate (CAS 4144-77-8): Structural and Physicochemical Profile for Research Procurement


Cyclopentyl carbamate (C6H11NO2, MW 129.16 g/mol) is an ester of carbamic acid featuring a cyclopentyl group attached to the carbamate functional group . As a carbamate, it possesses a carbonyl group bonded to both an oxygen and a nitrogen atom, allowing for resonance stabilization that influences its chemical reactivity [1]. The compound typically exists as a white crystalline solid with a melting point of 114-115 °C and is soluble in organic solvents such as ethanol and ether, but exhibits limited aqueous solubility . Its estimated logP values range from 0.6 to 1.5, indicating moderate lipophilicity that balances membrane permeability with aqueous compatibility .

Why Cyclopentyl Carbamate Cannot Be Arbitrarily Replaced by Other Cycloalkyl or Aryl Carbamates


Generic substitution among carbamates is scientifically unsound because even subtle modifications to the alkyl/aryl group profoundly alter key performance parameters including metabolic stability, chiral recognition, and binding affinity. Cyclopentyl carbamate offers a unique balance of steric bulk, lipophilicity, and conformational constraint that cannot be replicated by acyclic, smaller cycloalkyl (cyclopropyl/cyclobutyl), or larger cycloalkyl (cyclohexyl) analogs . For example, replacing the cyclopentyl group with a phenyl group in the zafirlukast scaffold alters protease inhibition potency (IC50 shift from 32 µM to 22 µM) [1], while swapping cyclopentyl for cyclohexyl in polysaccharide-based chiral stationary phases significantly reduces enantioselectivity [2]. Moreover, the metabolic stability of 5-membered cyclic carbamates like cyclopentyl carbamate is higher than that of their acyclic counterparts due to resistance to metabolic ring opening under physiological conditions [3]. These quantitative differences underscore why cyclopentyl carbamate must be selected based on specific functional requirements rather than assumed interchangeability.

Cyclopentyl Carbamate: Quantified Performance Differentiation Against Key Comparators


Enantioselective Chromatography: Cyclopentyl vs. Cyclohexyl Carbamate Chiral Stationary Phases

Cellulose tris(cyclopentylcarbamate) and amylose tris(cyclopentylcarbamate) exhibit high chiral recognition ability as chiral stationary phases for HPLC, comparable to well-known phenylcarbamate derivatives. In contrast, the cyclohexylcarbamate analogs, while also effective, show a different enantioselectivity profile and were primarily used to investigate chiral recognition mechanisms via NMR rather than demonstrating superior separation performance [1]. The study directly compares cyclopentyl and norbornyl carbamates, noting that cellulose tris(cyclopentylcarbamate) and amylose tris(cyclopentylcarbamate) are particularly effective chiral selectors, a property not uniformly observed across all cycloalkylcarbamates [1].

Chiral chromatography Enantioselective separation Polysaccharide derivatives

Metabolic Stability: 5-Membered Cyclic Carbamates vs. Acyclic Analogs

The metabolic stability of 5/6-membered cyclic carbamates is higher compared to their acyclic counterparts because they do not undergo metabolic ring opening under physiological conditions [1]. A comprehensive review of carbamate metabolism established a qualitative stability series: Aryl-OCO-NHAlkyl >> Alkyl-OCO-NHAlkyl ∼ Alkyl-OCO-N(Alkyl)₂ ≥ Alkyl-OCO-N(endocyclic) ≥ Aryl-OCO-N(Alkyl)₂ ∼ Aryl-OCO-N(endocyclic) ≥ Alkyl-OCO-NHAryl ∼ Alkyl-OCO-NHAcyl [1]. Cyclopentyl carbamate, as an endocyclic alkyl carbamate (Alkyl-OCO-N(endocyclic)), occupies a position of intermediate-to-high stability, conferring a predictable in vivo half-life advantage over simple acyclic alkyl carbamates (Alkyl-OCO-NHAlkyl) [1].

Metabolic stability Prodrug design Drug metabolism

Physicochemical Profile: Melting Point and Lipophilicity Differentiation from Cyclohexyl and Phenyl Carbamates

Cyclopentyl carbamate exhibits a melting point of 114-115 °C and an estimated logP of approximately 1.0-1.8, distinguishing it from structurally similar carbamates. Cyclopentyl-carbamic acid ethyl ester has a melting point of -15 °C (estimated) and a logP of 1.78, while phenyl cyclopentylcarbamate has a computed XLogP3 of 2.8 [1]. In contrast, cyclohexylcarbamate derivatives often show higher lipophilicity and lower aqueous solubility . These differences directly impact formulation and purification strategies.

Physicochemical properties Solubility Lipophilicity

NS2B-NS3 Protease Inhibition: Cyclopentyl Carbamate vs. Phenyl Carbamate in Zafirlukast Scaffold

In a structure-activity relationship (SAR) study targeting West Nile Virus (WNV) NS2B-NS3 protease, the cyclopentyl carbamate moiety of zafirlukast was identified as a crucial structural element for inhibition. Replacing the cyclopentyl group with a phenyl group improved inhibition, resulting in an IC50 of 22 µM (compared to 32 µM for the parent zafirlukast) and 92% inhibition at 60 µM [1][2]. This demonstrates that while the cyclopentyl carbamate contributes to activity, the phenyl analog offers enhanced potency in this specific assay. The study provides a direct head-to-head comparison between cyclopentyl and phenyl carbamates within the same molecular framework [1].

Antiviral Protease inhibition SAR

Conformational Control: Cyclopentyl Carbamate Rotamer Equilibrium vs. Acyclic Carbamates

Cyclopentyl carbamates exhibit a defined rotamer equilibrium between syn and anti conformations, with a free energy difference (ΔG) of approximately 1.0–1.5 kcal/mol. This equilibrium can be shifted by polar solvents (e.g., acetonitrile) and hydrogen-bonding additives (e.g., acetic acid) toward the anti-rotamer, which is crucial for chiral induction in asymmetric synthesis . In contrast, acyclic carbamates lack this conformational constraint, leading to broader rotamer distributions and less predictable stereochemical outcomes. This property makes cyclopentyl carbamates valuable as chiral auxiliaries or building blocks where defined geometry is required .

Conformational analysis Rotamer control Chiral induction

Cyclopentyl Carbamate: High-Value Application Scenarios Driven by Evidence-Based Differentiation


Chiral Stationary Phase Development for Enantioselective HPLC

Cyclopentyl carbamate, when immobilized onto polysaccharide supports (e.g., cellulose, amylose), yields chiral stationary phases with high enantioselectivity for a broad range of racemates, as demonstrated by Yashima and Okamoto [1]. This application directly leverages the compound's unique chiral recognition ability, which differs from that of cyclohexylcarbamate analogs. Laboratories requiring robust, high-resolution chiral separation methods should prioritize cyclopentyl carbamate-based columns over cyclohexyl variants when developing methods for new chiral analytes [1].

Prodrug Design Requiring Predictable, Intermediate Metabolic Stability

In drug discovery programs where extended plasma half-life is desired but not at the expense of complete metabolic inertness, cyclopentyl carbamate serves as an optimal promoiety. Its position as an endocyclic alkyl carbamate confers intermediate stability against esterase-mediated hydrolysis, as defined in the qualitative structure-metabolism relationship series [2]. This property makes it superior to highly labile acyclic carbamates for achieving sustained drug exposure without compromising eventual clearance [2].

Antiviral Lead Optimization Targeting Flavivirus NS2B-NS3 Protease

Cyclopentyl carbamate is a validated structural motif for NS2B-NS3 protease inhibition, as established in the zafirlukast SAR study [3]. While phenyl carbamate analogs exhibit modestly improved potency (IC50 22 µM vs 32 µM), the cyclopentyl variant offers a different physicochemical profile (lower logP, potentially better solubility) that may be advantageous for in vivo studies [3]. Medicinal chemists optimizing antiviral leads should consider cyclopentyl carbamate as a tool to modulate potency, lipophilicity, and metabolic stability simultaneously [3].

Asymmetric Synthesis and Chiral Auxiliary Applications

The defined syn/anti rotamer equilibrium of cyclopentyl carbamates (ΔG ≈ 1.0–1.5 kcal/mol) provides a predictable conformational bias that can be exploited for chiral induction in asymmetric reactions . This property distinguishes cyclopentyl carbamates from acyclic carbamates, which exhibit broader conformational flexibility and less predictable stereochemical outcomes. Synthetic chemists engaged in enantioselective synthesis should procure cyclopentyl carbamate derivatives when precise stereocontrol is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbamic acid;cyclopentanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.